molecular formula C13H19ClN2 B11805145 2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine

2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine

Cat. No.: B11805145
M. Wt: 238.75 g/mol
InChI Key: AKJQLOFAPSLXDQ-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.75 g/mol . This compound is a pyridine derivative, which means it contains a pyridine ring—a six-membered ring with one nitrogen atom and five carbon atoms. The presence of a chloro group and an isopropylpiperidinyl group makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of different chemical fragments under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives with additional oxygen-containing functional groups, while substitution could result in various substituted pyridines.

Scientific Research Applications

2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

2-chloro-3-(1-propan-2-ylpiperidin-2-yl)pyridine

InChI

InChI=1S/C13H19ClN2/c1-10(2)16-9-4-3-7-12(16)11-6-5-8-15-13(11)14/h5-6,8,10,12H,3-4,7,9H2,1-2H3

InChI Key

AKJQLOFAPSLXDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=C(N=CC=C2)Cl

Origin of Product

United States

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